N-(4-(2-(butylamino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide
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Overview
Description
N-(4-(2-(butylamino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .
Mechanism of Action
Target of Action
Similar compounds with a thiazole ring have been reported to exhibit anti-inflammatory properties . They are known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response .
Mode of Action
The compound likely interacts with its targets, the COX enzymes, by binding to their active sites, thereby inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .
Biochemical Pathways
The compound’s action primarily affects the arachidonic acid pathway. By inhibiting COX enzymes, it prevents the formation of prostaglandins from arachidonic acid . This results in a reduction of inflammation, pain, and fever, which are typically mediated by these prostaglandins.
Result of Action
The inhibition of COX enzymes and subsequent reduction in prostaglandin production result in anti-inflammatory effects . This can lead to a decrease in symptoms such as pain, swelling, and fever in inflammatory conditions.
Preparation Methods
The synthesis of N-(4-(2-(butylamino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the reaction of 2-aminothiazole with 4-methoxybenzoyl chloride under basic conditions to form the intermediate product. This intermediate is then reacted with butylamine and an appropriate coupling reagent to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
N-(4-(2-(butylamino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide undergoes various chemical reactions including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents like alkyl halides or acyl chlorides
Scientific Research Applications
N-(4-(2-(butylamino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits various biological activities such as antimicrobial, anticancer, and anti-inflammatory properties
Industry: The compound is used in the development of new materials with specific properties.
Comparison with Similar Compounds
N-(4-(2-(butylamino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide can be compared with other thiazole derivatives such as:
2-aminothiazole: Known for its antimicrobial and anticancer activities.
Benzothiazole derivatives: These compounds also exhibit a wide range of biological activities including antimicrobial and anticancer properties.
Thiazolyl urea derivatives: These compounds are known for their antibacterial activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
N-[4-[2-(butylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-3-4-9-18-15(21)10-13-11-24-17(19-13)20-16(22)12-5-7-14(23-2)8-6-12/h5-8,11H,3-4,9-10H2,1-2H3,(H,18,21)(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSXQDYHCBUQKQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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